molecular formula C12H13F2NO3S B7246357 3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride

3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride

Cat. No.: B7246357
M. Wt: 289.30 g/mol
InChI Key: XJTVSDXEQXLTOJ-UHFFFAOYSA-N
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Description

3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride is a fluorinated organic compound characterized by the presence of a fluoromethyl group attached to a cyclobutane ring, which is further connected to a benzene ring through an amido group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the cyclobutane ring One common approach is to start with a cyclobutane derivative and introduce the fluoromethyl group through a halogen exchange reaction

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to achieve high yields and purity. Safety measures would be strictly followed due to the reactive nature of fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonyl fluoride group can be oxidized to form sulfonic acids.

  • Reduction: : The fluoromethyl group can be reduced to form a hydroxymethyl group.

  • Substitution: : The amido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfonic acids

  • Reduction: : Hydroxymethyl derivatives

  • Substitution: : Amides or substituted amides

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of fluorinated groups on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.

Medicine

In the medical field, fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability and bioavailability of pharmaceuticals. This compound could potentially be used in the development of new therapeutic agents.

Industry

In industry, fluorinated compounds are used in the production of materials with enhanced properties, such as increased resistance to heat and chemicals. This compound could be used in the manufacture of advanced materials for various applications.

Mechanism of Action

The mechanism by which 3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride exerts its effects depends on its specific application. For example, in drug design, the fluoromethyl group may interact with biological targets, altering their activity. The sulfonyl fluoride group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with enzymes or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Fluoromethyl)cyclobutane-1-carboxylic acid: : Similar structure but with a carboxylic acid group instead of the sulfonyl fluoride group.

  • 4-(Fluoromethyl)cyclohexane-1-sulfonyl fluoride: : Similar sulfonyl fluoride group but with a cyclohexane ring instead of cyclobutane.

Uniqueness

3-[1-(Fluoromethyl)cyclobutaneamido]benzene-1-sulfonyl fluoride is unique due to its combination of a fluoromethyl group and a sulfonyl fluoride group on a cyclobutane ring. This combination provides distinct chemical properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[[1-(fluoromethyl)cyclobutanecarbonyl]amino]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3S/c13-8-12(5-2-6-12)11(16)15-9-3-1-4-10(7-9)19(14,17)18/h1,3-4,7H,2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTVSDXEQXLTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CF)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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